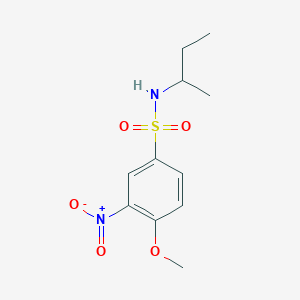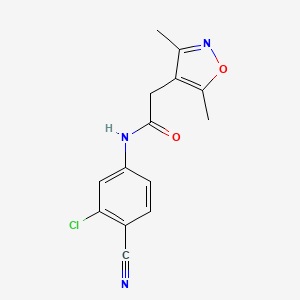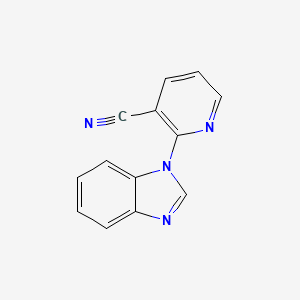![molecular formula C15H15NO2S B7461395 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone have been investigated in various studies. It has been shown to exhibit cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone in lab experiments include its versatility as a reagent for the formation of C-C and C-N bonds, its potential applications in various fields, and its relatively simple synthesis method. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone. These include further investigation of its mechanism of action, exploration of its potential applications in drug discovery and materials science, and development of more efficient synthesis methods. Additionally, studies on its toxicity and safety profiles are necessary for its potential use in clinical settings.
In conclusion, 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential benefits and limitations.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves a multi-step process that includes the reaction of indole with furfural in the presence of a catalyst. The final product is obtained through purification and characterization methods such as chromatography and spectroscopy.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been employed as a versatile reagent for the formation of C-C and C-N bonds.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-10-12-6-7-14(18-12)15(17)16-9-8-11-4-2-3-5-13(11)16/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGNVXQLYFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)